
Posenacaftor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Posenacaftor es un fármaco de molécula pequeña desarrollado por Proteostasis Therapeutics. Se está investigando principalmente como tratamiento para la fibrosis quística, un trastorno genético causado por mutaciones en el gen del regulador de la conductancia transmembrana de la fibrosis quística (CFTR). This compound funciona como un corrector de CFTR, ayudando a restaurar el plegamiento y la función adecuados de la proteína CFTR defectuosa, lo que mejora el transporte de iones a través de las membranas celulares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de posenacaftor implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética exacta y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente en detalle. generalmente implica técnicas de síntesis orgánica como la sustitución nucleofílica, las reacciones de condensación y los pasos de purificación como la cristalización y la cromatografía .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría ampliar los métodos de síntesis de laboratorio a escala comercial. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala. El proceso también tendría que cumplir con las Buenas Prácticas de Fabricación (GMP) para garantizar la calidad y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Posenacaftor se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden modificar los grupos funcionales en this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Posenacaftor tiene varias aplicaciones de investigación científica, particularmente en el campo de la investigación de la fibrosis quística. Se utiliza para estudiar la corrección de las proteínas CFTR defectuosas y su impacto en el transporte de iones y la producción de moco en las células epiteliales. Además, this compound se está investigando para su posible uso en terapias combinadas con otros moduladores de CFTR para mejorar su eficacia .
Mecanismo De Acción
Posenacaftor funciona corrigiendo la proteína CFTR mal plegada causada por mutaciones genéticas. Ayuda a la proteína a alcanzar su forma funcional adecuada, lo que permite que se transporte a la membrana celular donde funciona como un canal de cloruro. Esto mejora el equilibrio de fluidos e iones en las células, aliviando los síntomas de la fibrosis quística .
Comparación Con Compuestos Similares
Posenacaftor es similar a otros correctores de CFTR como lumacaftor, tezacaftor y elexacaftor. ha mostrado una mayor eficacia en algunos estudios, particularmente cuando se utiliza en combinación con otros moduladores de CFTR. A diferencia de los correctores de primera generación como lumacaftor, this compound se considera un corrector de tercera generación con mayor potencia y estabilidad .
Lista de Compuestos Similares
- Lumacaftor
- Tezacaftor
- Elexacaftor
- Ivacaftor (cuando se utiliza en terapias combinadas)
Las propiedades únicas y la mayor eficacia de this compound lo convierten en un candidato prometedor para el tratamiento de la fibrosis quística, especialmente en combinación con otros moduladores .
Propiedades
Key on ui mechanism of action |
PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. |
|---|---|
Número CAS |
2095064-05-2 |
Fórmula molecular |
C27H27NO5 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
Clave InChI |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
SMILES isomérico |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
SMILES canónico |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



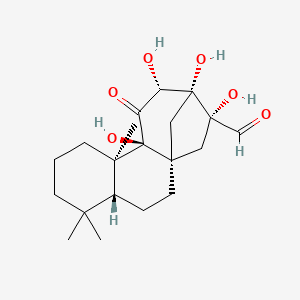

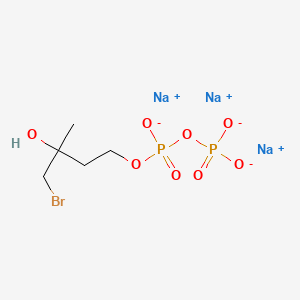
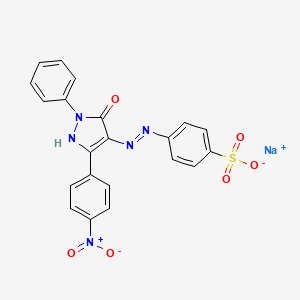
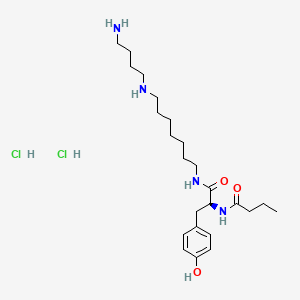
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
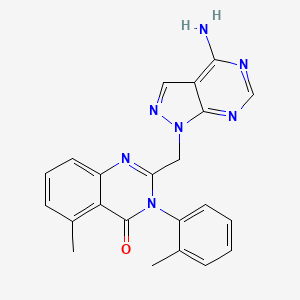

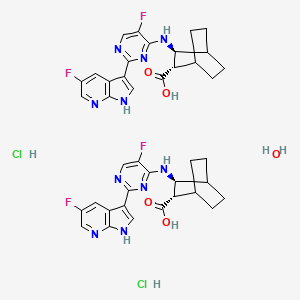
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)
